molecular formula C15H21NO4 B12318001 2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid

Cat. No.: B12318001
M. Wt: 279.33 g/mol
InChI Key: YAZAEQMKZMDWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is an organic compound that features a benzyloxycarbonyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) groupThe reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and proteins, where the benzyloxycarbonyl group protects the amino group during peptide bond formation.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid involves its role as a protecting group. The benzyloxycarbonyl group shields the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the benzyloxycarbonyl group can be removed under mild conditions, revealing the free amine. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid is unique due to its specific structure, which includes a 4-methylpentanoic acid backbone. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and drug development .

Properties

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZAEQMKZMDWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.